![molecular formula C18H19N3O B2776966 4-cyclopropylidene-1-[3-(1H-pyrazol-1-yl)benzoyl]piperidine CAS No. 2097923-47-0](/img/structure/B2776966.png)
4-cyclopropylidene-1-[3-(1H-pyrazol-1-yl)benzoyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 4-cyclopropylidene-1-[3-(1H-pyrazol-1-yl)benzoyl]piperidine is a complex organic molecule that features a pyrazole ring, a phenyl group, and a piperidine ring with a cyclopropylidene substituent. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Mécanisme D'action
Target of Action
Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . Therefore, it can be inferred that the compound might target the biological pathways related to these diseases.
Mode of Action
It is known that pyrazole derivatives can interact with various biological targets, leading to changes in cellular processes . For instance, some pyrazole derivatives have shown superior antipromastigote activity, which is crucial in the life cycle of Leishmania parasites .
Biochemical Pathways
Given the antileishmanial and antimalarial activities of pyrazole derivatives, it can be inferred that the compound might interfere with the life cycle of leishmania and plasmodium parasites .
Result of Action
Some pyrazole derivatives have shown potent antileishmanial and antimalarial activities, indicating that they can effectively inhibit the growth of leishmania and plasmodium parasites .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclopropylidene-1-[3-(1H-pyrazol-1-yl)benzoyl]piperidine typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Attachment of the phenyl group: This step might involve a coupling reaction, such as a Suzuki or Heck reaction.
Formation of the piperidine ring: This can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the cyclopropylidene group: This can be done through a cyclopropanation reaction.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and minimize cost. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring or the piperidine ring.
Reduction: Reduction reactions can occur, potentially affecting the carbonyl group or the pyrazole ring.
Substitution: The phenyl group and the piperidine ring can undergo various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid) are commonly used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, compounds with similar structures have been studied for their potential as enzyme inhibitors or receptor modulators. They can be used in the development of new pharmaceuticals.
Medicine
In medicine, such compounds might be investigated for their potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer activities.
Industry
Industrially, these compounds can be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-(1H-pyrazol-1-yl)phenyl)(4-methylpiperidin-1-yl)methanone
- (3-(1H-pyrazol-1-yl)phenyl)(4-ethylpiperidin-1-yl)methanone
Uniqueness
The uniqueness of 4-cyclopropylidene-1-[3-(1H-pyrazol-1-yl)benzoyl]piperidine lies in the presence of the cyclopropylidene group, which can impart unique steric and electronic properties, potentially leading to different biological activities compared to similar compounds.
Propriétés
IUPAC Name |
(4-cyclopropylidenepiperidin-1-yl)-(3-pyrazol-1-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c22-18(20-11-7-15(8-12-20)14-5-6-14)16-3-1-4-17(13-16)21-10-2-9-19-21/h1-4,9-10,13H,5-8,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGBHMPPSEGZJSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1=C2CCN(CC2)C(=O)C3=CC(=CC=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
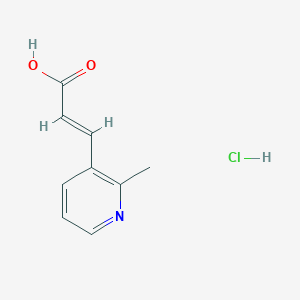
![3-fluoro-5-methyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]pyridine-2-carboxamide](/img/structure/B2776886.png)
![1-{4-Benzyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-dien-6-yl}ethan-1-one](/img/structure/B2776888.png)
![1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-isobutylpiperidine-4-carboxamide](/img/structure/B2776890.png)

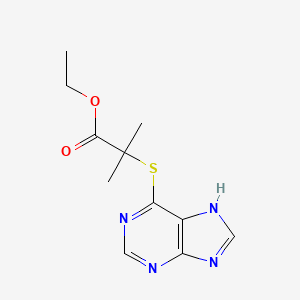
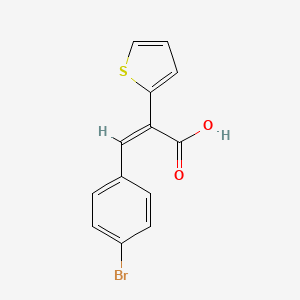
![Ethyl 4-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-4-oxobutanoate](/img/structure/B2776895.png)
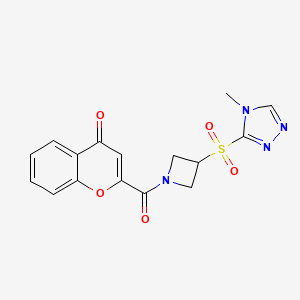
![2-((4-ethoxyphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)-3-methylbutanoate](/img/structure/B2776897.png)

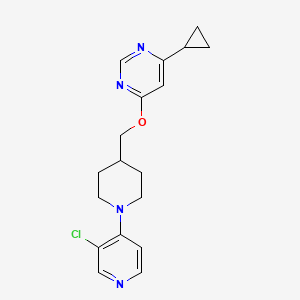
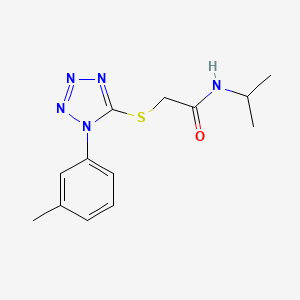
![N-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzamide](/img/structure/B2776904.png)
